1-(Dimethoxymethyl)-2-methylbenzene
CAS No.: 58378-32-8
Cat. No.: VC4112285
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58378-32-8 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 1-(dimethoxymethyl)-2-methylbenzene |
| Standard InChI | InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(11-2)12-3/h4-7,10H,1-3H3 |
| Standard InChI Key | DRYPLHYCMMUGTN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(OC)OC |
| Canonical SMILES | CC1=CC=CC=C1C(OC)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(Dimethoxymethyl)-2-methylbenzene consists of a benzene core with two substituents:
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A dimethoxymethyl group (–CH(OCH₃)₂) at the 1-position, providing steric bulk and electronic modulation.
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A methyl group (–CH₃) at the 2-position, enhancing the compound’s lipophilicity .
The ortho arrangement of these groups creates a sterically congested environment, influencing reaction pathways such as 1,4-eliminations .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Exact Mass | 166.0994 g/mol | |
| Polar Surface Area (PSA) | 18.46 Ų | |
| LogP (Partition Coefficient) | 2.29 |
While experimental data for boiling and melting points remain unreported, the structurally similar para isomer 1-(dimethoxymethyl)-4-methylbenzene (CAS 3395-83-3) exhibits a boiling point of 87°C at 10 Torr , suggesting comparable volatility for the ortho derivative.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves acid-catalyzed acetalization of ο-tolualdehyde with methanol:
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Reaction Mechanism:
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Optimized Conditions:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency:
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Catalyst: Heterogeneous solid acids (e.g., Amberlyst-15) for easy separation .
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Purification: Distillation under reduced pressure (10–20 Torr) isolates the product .
Reactivity and Chemical Transformations
Oxidation Reactions
Exposure to strong oxidants like KMnO₄ or CrO₃ regenerates the parent aldehyde (ο-tolualdehyde) or forms ο-toluic acid:
Base-Induced Eliminations
Lithium dialkylamides (e.g., LiN(i-Pr)₂) promote 1,4-elimination, generating α-methoxy-ο-xylylene intermediates :
This reaction is critical in synthesizing strained aromatic systems for materials science.
Nucleophilic Substitutions
The dimethoxymethyl group undergoes substitution with amines or thiols under acidic conditions:
Applications in Organic Chemistry
Protecting Group for Aldehydes
The dimethoxymethyl moiety shields aldehydes during multi-step syntheses, as demonstrated in the preparation of ketones :
Precursor to Reactive Intermediates
The compound’s elimination to α-methoxy-ο-xylylenes enables cycloadditions for constructing polycyclic aromatics .
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